molecular formula C10H13I B6266622 4-iodo-1-methyl-2-(propan-2-yl)benzene CAS No. 1369817-45-7

4-iodo-1-methyl-2-(propan-2-yl)benzene

Cat. No. B6266622
CAS RN: 1369817-45-7
M. Wt: 260.1
InChI Key:
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Description

4-Iodo-1-methyl-2-(propan-2-yl)benzene, or 4-Iodo-1-methylbenzene, is an organic compound with the chemical formula C8H10I. It is a colorless volatile liquid with a sweet smell. 4-Iodo-1-methylbenzene has a wide range of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development. This article will discuss the synthesis, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Iodo-1-methylbenzene.

Scientific Research Applications

4-Iodo-1-methylbenzene has been used extensively in scientific research, particularly in the fields of organic synthesis and drug development. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, benzophenones, and benzodioxanes. In addition, it has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antibiotics.

Mechanism of Action

4-Iodo-1-methylbenzene acts as a catalyst in the synthesis of various organic compounds. It is believed to react with the substrate molecules by forming a covalent bond with the carbon atoms of the substrate. This bond then facilitates the rearrangement of the substrate molecules into the desired product.
Biochemical and Physiological Effects
4-Iodo-1-methylbenzene has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. In addition, it has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and to modulate the activity of various receptors, including opioid receptors.

Advantages and Limitations for Lab Experiments

The use of 4-Iodo-1-methylbenzene in lab experiments has several advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is easy to handle and has a wide range of applications. However, there are some limitations to its use. It is volatile and has a low flash point, which can make it hazardous to use in the laboratory. In addition, it is toxic and must be handled with care.

Future Directions

There are several potential future directions for the use of 4-Iodo-1-methylbenzene in scientific research. One potential direction is the use of 4-Iodo-1-methylbenzene in the synthesis of new drugs. It could also be used in the development of new catalysts for organic synthesis. In addition, it could be used to develop new methods for the synthesis of complex molecules, such as peptides and proteins. Finally, it could be used to develop new methods for the detection and quantification of various biological molecules.

Synthesis Methods

4-Iodo-1-methylbenzene can be synthesized in a two-step process. The first step involves the iodination of 1-methylbenzene with iodine in the presence of a catalytic amount of sulfuric acid. The second step involves the reaction of the iodinated 1-methylbenzene with propan-2-ol to form the desired product. The reaction can be represented by the following equation:
C7H8 + I2 + H2SO4 → C8H10I + H2O
C8H10I + CH3CH2CH2OH → C8H10I + CH3CH2CH2OH

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-1-methyl-2-(propan-2-yl)benzene involves the introduction of an iodine atom onto a methylated benzene ring, followed by the addition of a propan-2-yl group to the ring. This can be achieved through a series of reactions starting with a suitable starting material.", "Starting Materials": [ "4-methyl-1-iodobenzene", "propan-2-ol", "sodium hydride", "diethyl ether", "magnesium", "ethyl bromide", "hydrochloric acid", "sodium hydroxide", "sodium iodide", "sulfuric acid", "sodium nitrite", "copper(I) iodide", "sodium thiosulfate" ], "Reaction": [ "Step 1: Preparation of 4-methyl-1-iodobenzene by reacting 4-methylbenzenediazonium chloride with sodium iodide in the presence of copper(I) iodide and water.", "Step 2: Alkylation of 4-methyl-1-iodobenzene with propan-2-ol in the presence of sodium hydride and diethyl ether to form 4-methyl-2-(propan-2-yl)iodobenzene.", "Step 3: Reduction of 4-methyl-2-(propan-2-yl)iodobenzene with magnesium in the presence of ethyl bromide and diethyl ether to form 4-methyl-2-(propan-2-yl)benzene.", "Step 4: Iodination of 4-methyl-2-(propan-2-yl)benzene with iodine and sulfuric acid to form 4-iodo-1-methyl-2-(propan-2-yl)benzene.", "Step 5: Purification of the final product by treating with sodium thiosulfate to remove any remaining iodine." ] }

CAS RN

1369817-45-7

Molecular Formula

C10H13I

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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